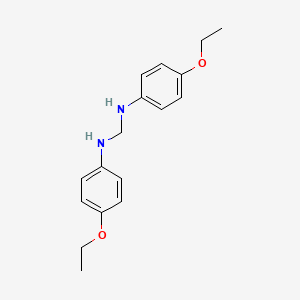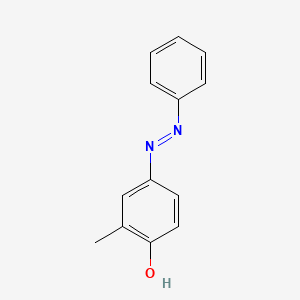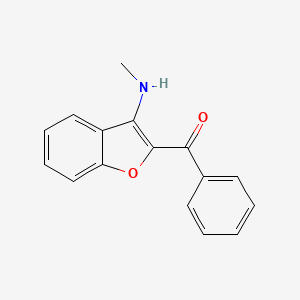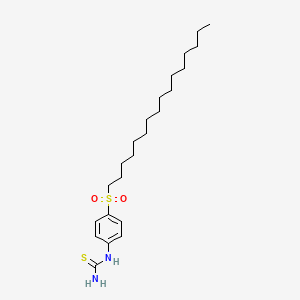
N,N'-Methylenebis(4-ethoxyaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Methylenebis(4-ethoxyaniline) is an organic compound with the molecular formula C17H22N2O2 and a molecular weight of 286.377 g/mol . It is a bis-aniline derivative, where two 4-ethoxyaniline units are linked by a methylene bridge. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Methylenebis(4-ethoxyaniline) can be synthesized through the reaction of 4-ethoxyaniline with formaldehyde under acidic conditions. The reaction typically involves the formation of a methylene bridge between the two aniline units. The reaction conditions include:
Reagents: 4-ethoxyaniline, formaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Water or an organic solvent
Temperature: Room temperature to moderate heating
Industrial Production Methods
In industrial settings, the production of N,N’-Methylenebis(4-ethoxyaniline) follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction conditions and optimize yield
Purification steps: Including crystallization and recrystallization to obtain high-purity product
Quality control: Analytical techniques such as HPLC and NMR to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
N,N’-Methylenebis(4-ethoxyaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Halogenated aniline derivatives
Scientific Research Applications
N,N’-Methylenebis(4-ethoxyaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N,N’-Methylenebis(4-ethoxyaniline) involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also undergo redox reactions, participating in electron transfer processes. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Methylenebis(4-nitroaniline)
- N,N’-Methylenebis(2-methoxyaniline)
- N,N’-Methylenebis(4-methoxyaniline)
Uniqueness
N,N’-Methylenebis(4-ethoxyaniline) is unique due to the presence of ethoxy groups on the aromatic rings, which influence its reactivity and solubility. Compared to other bis-aniline derivatives, it offers distinct advantages in terms of its chemical stability and versatility in various applications .
Properties
CAS No. |
17616-01-2 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)methanediamine |
InChI |
InChI=1S/C17H22N2O2/c1-3-20-16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21-4-2/h5-12,18-19H,3-4,13H2,1-2H3 |
InChI Key |
PBDVFKKNTLEGFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCNC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)







![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)



